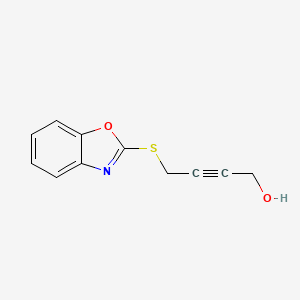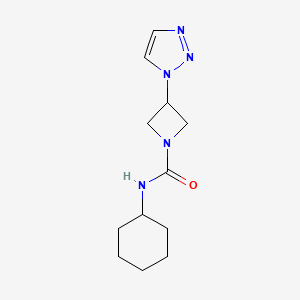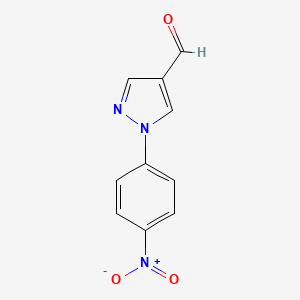
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol, also known as 4-BBS, is an organic compound with a wide range of applications in the scientific research field. It is a sulfur-containing heterocyclic compound with a unique structure, which makes it an attractive target for research. 4-BBS is a synthetic compound that is relatively easy to synthesize and has been used in a variety of scientific research studies. It is a versatile compound with a wide range of applications, including as a reagent for organic synthesis, a tool for molecular biology studies, and a probe for biological studies.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is not well understood. However, it is believed that the sulfur-containing heterocyclic structure of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol may play a role in its biological activity. It is thought that the sulfur-containing heterocyclic structure of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol may be able to interact with proteins and enzymes, thereby affecting the activity of these proteins and enzymes. Additionally, the sulfur-containing heterocyclic structure of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol may be able to interact with drug-receptor interactions, thereby affecting the activity of the drug-receptor interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol are not well understood. However, it is believed that 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol may be able to interact with proteins and enzymes, thereby affecting the activity of these proteins and enzymes. Additionally, 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol may be able to interact with drug-receptor interactions, thereby affecting the activity of the drug-receptor interactions. In addition, 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol may be able to interact with DNA and RNA, thereby affecting the activity of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in laboratory experiments include its availability, its relatively low cost, and its versatility. 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is a readily available compound and is relatively inexpensive. Additionally, 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is a versatile compound with a wide range of applications in the scientific research field. The main limitation of using 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in laboratory experiments is its lack of understanding of the mechanism of action.
Orientations Futures
The future directions for the use of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in scientific research include further investigations into the mechanism of action, the biochemical and physiological effects, and the potential applications of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol. Additionally, further research could be conducted into the use of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol as a tool for drug discovery and development, as well as its potential use as a therapeutic agent. Furthermore, further research could be conducted into the use of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol as a probe for biological studies, such as in the study of drug-receptor interactions and in the study of enzyme-substrate interactions. Finally, further research could be conducted into the use of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol as a reagent for organic synthesis, such as the synthesis of heterocyclic compounds, polymers, and aromatic compounds.
Méthodes De Synthèse
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol can be synthesized from a variety of starting materials, including 2-methyl-1,3-benzoxazole and 1-bromo-2-methyl-1,3-benzoxazole. The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol can be accomplished through a Grignard reaction, a nucleophilic substitution reaction, or a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, while the Wittig reaction involves the reaction of an alkyl halide and an aldehyde or ketone. The nucleophilic substitution reaction involves the reaction of a nucleophile with an alkyl halide.
Applications De Recherche Scientifique
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has been used in a variety of scientific research studies. It has been used as a reagent for organic synthesis, a tool for molecular biology studies, and a probe for biological studies. For example, 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has been used as a reagent for the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and aromatic compounds. It has also been used as a tool for molecular biology studies, such as gene expression studies, protein expression studies, and enzyme studies. 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has also been used as a probe for biological studies, such as in the study of drug-receptor interactions and in the study of enzyme-substrate interactions.
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-7-3-4-8-15-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLCFDNKBIQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2952343.png)
![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)

![4-chloro-3-[(Z)-(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2952348.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)
![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)



![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)